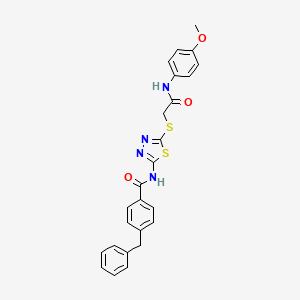

4-benzyl-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-benzyl-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O3S2/c1-32-21-13-11-20(12-14-21)26-22(30)16-33-25-29-28-24(34-25)27-23(31)19-9-7-18(8-10-19)15-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3,(H,26,30)(H,27,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXJFZOYXMJCKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-benzyl-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a thiadiazole derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various research studies.

Synthesis

The synthesis of thiadiazole derivatives typically involves the reaction of thiosemicarbazide with appropriate acyl or aromatic compounds. The specific synthesis pathway for this compound has not been detailed in the available literature but follows established protocols for creating similar compounds.

Biological Evaluation

Research on thiadiazole derivatives indicates a broad spectrum of biological activities, including antimicrobial , anticancer , and antioxidant properties.

Antimicrobial Activity

A study evaluating various thiadiazole derivatives showed promising antibacterial and antifungal activities. Compounds were tested against both Gram-positive and Gram-negative bacteria using the paper disc diffusion method. Notably, certain derivatives exhibited significant activity against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The results indicated that structural modifications on the thiadiazole ring could enhance antibacterial potency .

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer effects. For example, compounds similar to this compound demonstrated cytotoxicity in various cancer cell lines. One study reported that certain derivatives exhibited GI50 values in the nanomolar range against FLT3-ITD expressing acute myeloid leukemia (AML) cell lines .

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| Compound A | MV4-11 | 0.061 |

| Compound B | MOLM-13 | 0.083 |

This suggests that modifications to the phenyl groups can significantly impact the anticancer efficacy.

Antioxidant Activity

Thiadiazole derivatives have also been assessed for their antioxidant properties. A derivative containing a methoxy group was shown to possess high antioxidant activity in vitro, indicating potential for therapeutic applications in oxidative stress-related diseases .

The mechanisms through which thiadiazole derivatives exert their biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Some derivatives may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis : Certain compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.

- Antioxidant Mechanisms : The presence of functional groups like methoxy can enhance electron donation capabilities, contributing to their antioxidant activities.

Case Studies

Several studies have highlighted the biological activity of thiadiazole derivatives:

- A study published in International Journal of Pharmaceutical Sciences reported that specific thiadiazole compounds exhibited substantial antibacterial activity against multiple strains of bacteria, suggesting a promising avenue for developing new antibiotics .

- Another investigation focused on anticancer properties found that certain derivatives could effectively inhibit cell growth in AML cell lines, indicating potential as chemotherapeutic agents .

科学研究应用

Anticancer Activity

Recent studies highlight the anticancer potential of derivatives related to 4-benzyl-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide. The compound has been tested against various cancer cell lines with promising results:

- Mechanism of Action : The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells. It affects cell cycle progression and promotes cell death through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

-

Case Studies :

- A study revealed that similar compounds showed significant inhibition rates against leukemia (MOLT-4) and CNS cancer cell lines (SF-295), with inhibition percentages reaching up to 84.19% and 72.11%, respectively .

- In vitro assays demonstrated that the compound's derivatives possess a higher cytotoxicity against glioblastoma U-87 cells compared to triple-negative breast cancer MDA-MB-231 cells, indicating selective efficacy .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays:

- DPPH Radical Scavenging : Compounds related to this structure have shown effective scavenging activity against DPPH radicals, suggesting potential use as antioxidant agents .

- Comparative Analysis : The antioxidant activity of synthesized derivatives was found to be significantly higher than that of standard antioxidants like ascorbic acid, indicating their potential utility in preventing oxidative stress-related diseases .

Drug Development and Therapeutic Potential

The unique structure of this compound positions it as a candidate for further drug development:

- Structure Activity Relationship (SAR) : Research into SAR has identified key functional groups that enhance anticancer activity and reduce toxicity, paving the way for optimized therapeutic agents .

-

Future Directions :

- Continued exploration of its derivatives may lead to the development of more potent anticancer drugs.

- Investigating combination therapies with existing chemotherapeutics could enhance treatment efficacy while minimizing side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。